N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine
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Overview
Description
N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine is a compound that features a tert-butyl(dimethyl)silyl group attached to an acetylated 2-methylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide . The process involves the formation of tert-butyl(dimethyl)silyl ethers, which are stable under various conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The reagents and solvents used are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic conditions, often using catalysts like iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthesis. The tert-butyl(dimethyl)silyl group is stable under various conditions, allowing for selective reactions to occur . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protective purposes in organic synthesis.
Trimethylsilyl chloride: Another silylating agent, but less bulky and less stable compared to tert-butyl(dimethyl)silyl chloride.
Uniqueness
N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine is unique due to its combination of a silyl protecting group with an acetylated amino acid. This combination provides enhanced stability and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
145213-64-5 |
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Molecular Formula |
C12H25NO4Si |
Molecular Weight |
275.42 g/mol |
IUPAC Name |
2-[[2-[tert-butyl(dimethyl)silyl]oxyacetyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H25NO4Si/c1-11(2,3)18(6,7)17-8-9(14)13-12(4,5)10(15)16/h8H2,1-7H3,(H,13,14)(H,15,16) |
InChI Key |
DSPUKTOUIQEWCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)NC(C)(C)C(=O)O |
Origin of Product |
United States |
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